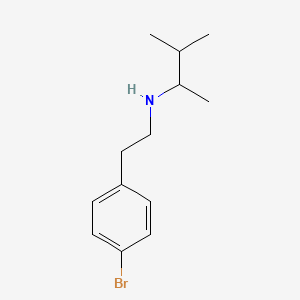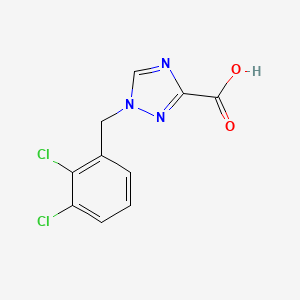 2-(4-ブロモフェニル)エチルアミン CAS No. 1870319-72-4"
>
2-(4-ブロモフェニル)エチルアミン CAS No. 1870319-72-4"
>
2-(4-ブロモフェニル)エチルアミン
概要
説明
“2-(4-Bromophenyl)ethylamine” is a chemical compound with the CAS Number: 1803593-70-5 . It is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Synthesis Analysis
This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The IUPAC Name of the compound is 2-(4-bromophenyl)-3-methylbutan-2-amine hydrochloride . The InChI Code is 1S/C11H16BrN.ClH/c1-8(2)11(3,13)9-4-6-10(12)7-5-9;/h4-8H,13H2,1-3H3;1H .Chemical Reactions Analysis
The compound is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.62 . It is stored at room temperature and is available in powder form .科学的研究の応用
医薬品基準物質
この化合物は、医薬品試験において基準物質として使用され、薬物物質の測定に使用される分析方法の精度と一貫性を確保します .
抗菌剤研究
この化合物の誘導体は、抗菌剤としての可能性について研究されています。 研究によると、特定の誘導体は、細菌種および真菌種に対して有望な活性を示します .
抗増殖剤開発
この化合物の誘導体は、特にヒト乳癌腺癌(MCF7)などの癌細胞株に対する抗増殖特性についても研究されており、新しい抗癌剤の開発につながる可能性があります .
分子ドッキング研究
この化合物の誘導体の分子ドッキング研究は、さまざまな受容体との結合様式を理解するために実施されています。 これは、合理的な薬物設計とより効果的な医薬品開発にとって重要です .
Safety and Hazards
作用機序
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets of a compound depend on its chemical structure and properties .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, inhibiting its function, or modulating its activity .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body. For example, they might inhibit an enzyme in a metabolic pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetics .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular level to physiological effects at the level of the whole organism .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its pharmacokinetics .
生化学分析
Biochemical Properties
2-(4-Bromophenyl)ethylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . These interactions suggest that 2-(4-Bromophenyl)ethylamine may act as a modulator of enzyme activity, potentially inhibiting or activating specific biochemical pathways.
Cellular Effects
The effects of 2-(4-Bromophenyl)ethylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of alkyl arylamino sulfides when combined with elemental sulfur and various halides . These effects highlight the compound’s potential to alter cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)ethylamine exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s ability to interact with enzymes involved in the synthesis of pyrazinoisoquinoline derivatives suggests a mechanism of action that involves enzyme modulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)ethylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its biochemical and cellular effects
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)ethylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it could potentially cause toxic or adverse effects. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in biochemical research .
Metabolic Pathways
2-(4-Bromophenyl)ethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of pyrazinoisoquinoline derivatives indicates its involvement in complex biochemical reactions . These interactions highlight the compound’s potential to modulate metabolic pathways and impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)ethylamine within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these interactions is essential for determining the compound’s bioavailability and efficacy in biochemical research .
Subcellular Localization
2-(4-Bromophenyl)ethylamine’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence the compound’s ability to interact with biomolecules and modulate cellular processes .
特性
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAWXLRXWRZSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484974.png)
![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484975.png)
![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484976.png)
![(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484977.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B1484979.png)

![4-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1484981.png)
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride](/img/structure/B1484982.png)

![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)
![4-[(4-Chlorophenoxy)methyl]piperidine HCl](/img/structure/B1484991.png)
![3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B1484993.png)
![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484995.png)